molecular formula C11H14BrNO3S B5072993 [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B5072993
M. Wt: 320.20 g/mol
InChI Key: MZOCOFZEXOGEJF-UHFFFAOYSA-N
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Description

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine is an organic compound that features a brominated aromatic ring, a methoxy group, a sulfonyl group, and an allylamine moiety

Properties

IUPAC Name

5-bromo-2-methoxy-4-methyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-4-5-13-17(14,15)11-7-9(12)8(2)6-10(11)16-3/h4,6-7,13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOCOFZEXOGEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-methoxy-4-methylphenol, followed by sulfonylation and subsequent reaction with allylamine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-formyl-4-methylphenyl sulfonylprop-2-enylamine, while substitution of the bromine atom with an amine can yield 5-amino-2-methoxy-4-methylphenyl sulfonylprop-2-enylamine .

Scientific Research Applications

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes .

Comparison with Similar Compounds

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine can be compared with other similar compounds, such as:

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